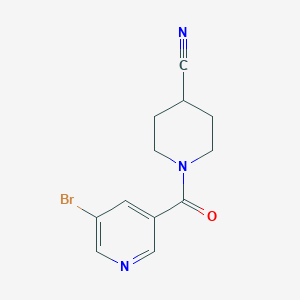
1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile, also known as BRD7929, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile involves its ability to modulate the activity of specific enzymes, including histone deacetylases and proteases. By inhibiting these enzymes, this compound can alter gene expression and protein activity, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while also inhibiting the activity of enzymes involved in cancer cell proliferation. In animal models of inflammation, this compound has been shown to reduce inflammation and oxidative stress. Additionally, this compound has been shown to modulate the activity of enzymes involved in the formation of beta-amyloid plaques, potentially slowing the progression of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile in lab experiments is its ability to selectively target specific enzymes, allowing for more precise modulation of gene expression and protein activity. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further investigation into the specific enzymes targeted by this compound and their downstream effects could provide insight into its therapeutic potential in various diseases. Finally, the development of more soluble formulations of this compound could expand its potential applications in lab experiments and potentially in clinical settings.
合成法
The synthesis of 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile involves a series of chemical reactions starting with the reaction of 5-bromonicotinic acid with thionyl chloride to form 5-bromonicotinoyl chloride. The resulting product is then reacted with piperidine-4-carbonitrile in the presence of a base to yield this compound.
科学的研究の応用
1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in multiple cancer cell lines. It has also been studied for its anti-inflammatory properties, with promising results in animal models of inflammatory diseases. Additionally, this compound has been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease, due to its ability to modulate the activity of enzymes involved in the formation of beta-amyloid plaques.
特性
IUPAC Name |
1-(5-bromopyridine-3-carbonyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-11-5-10(7-15-8-11)12(17)16-3-1-9(6-14)2-4-16/h5,7-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBDTSYHDYJAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-N-ethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2575059.png)
![6-(4-{[(4-fluorophenoxy)acetyl]amino}phenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2575062.png)
![6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2575063.png)

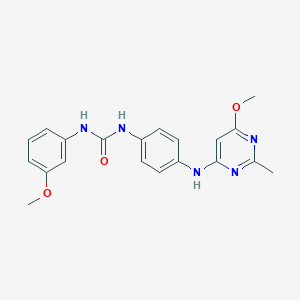
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2575068.png)
![5-(2-fluorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2575069.png)
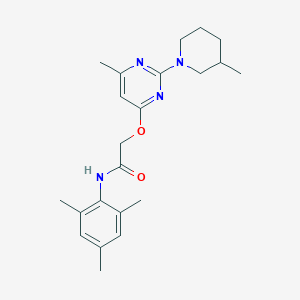
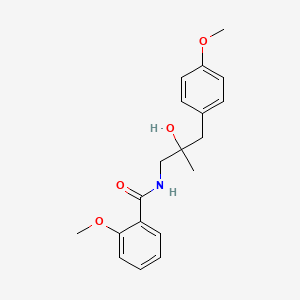
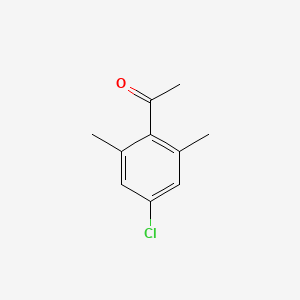
![N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2575074.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2575077.png)
![N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2575078.png)